molecular formula C15H12BrNO B4409256 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one

3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one

Cat. No.: B4409256
M. Wt: 302.16 g/mol
InChI Key: FENNDDWPHIOHBV-UHFFFAOYSA-N
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Description

3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a benzyl group at the third position, a bromine atom at the fifth position, and a dihydroindolone core structure

Properties

IUPAC Name

3-benzyl-5-bromo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENNDDWPHIOHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and benzyl bromide.

    N-Alkylation: The first step involves the N-alkylation of 5-bromoindole with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Cyclization: The resulting N-benzyl-5-bromoindole undergoes cyclization to form the dihydroindolone core. This step is typically achieved using a Lewis acid catalyst such as aluminum chloride in an inert solvent like dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindole derivatives or reduction to yield dihydroindole derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and conditions typically involve polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed for reduction reactions.

Major Products

    Substitution: Products include 5-amino or 5-thio derivatives of the indolone core.

    Oxidation: Oxindole derivatives are formed.

    Reduction: Dihydroindole derivatives are obtained.

Scientific Research Applications

3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures and natural product analogs.

    Biological Studies: It is employed in studies investigating the biological activity of indole derivatives, including their interactions with various biological targets.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and benzyl group can influence the compound’s binding affinity and selectivity towards these targets. The indolone core can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-dihydro-2H-indol-2-one: Lacks the benzyl group at the third position.

    3-benzyl-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom at the fifth position.

    5-bromo-2-oxindole: Contains a carbonyl group instead of the dihydroindolone core.

Uniqueness

3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the benzyl group and bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a versatile scaffold for the development of novel compounds with diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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